4-Methyl-2-pyridineacetaldehyde
Description
4-Methyl-2-pyridineacetaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde moiety at the 2-position. The pyridine core provides aromaticity and basicity, while the aldehyde group confers reactivity for nucleophilic additions, condensations, and other synthetic transformations. This compound is of interest in medicinal chemistry and materials science due to its dual functionality, enabling applications in ligand design, catalysis, and polymer synthesis.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4-6H,3H2,1H3 |
InChI Key |
XQVSHMJNMUCKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyridine derivatives, including 2-(4-methylpyridin-2-yl)acetaldehyde, often involves catalytic processes. The use of zeolite catalysts, such as ZSM-5, has been reported to be effective in the gas-phase synthesis of pyridine bases . These methods are advantageous due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: 2-(4-Methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-Methylpyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-2-yl)acetaldehyde and its derivatives involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-Methyl-2-pyridineacetaldehyde and related heterocyclic compounds:
Key Observations :
- Core Heterocycle: this compound and 4-(2-Aminoethyl)pyridine share a pyridine backbone, whereas the piperidine derivatives from feature a saturated six-membered ring. The aromatic pyridine ring imparts lower basicity compared to piperidine’s tertiary amine .
- Functional Groups: The aldehyde in this compound contrasts with the amine in 4-(2-Aminoethyl)pyridine and the ester in piperidinyl derivatives. Aldehydes are highly electrophilic, enabling condensation reactions (e.g., with amines to form imines), while amines serve as nucleophiles or ligands in metal complexes .
- Steric Effects : The 2,2,6,6-tetramethyl substitution in piperidinyl esters creates significant steric hindrance, limiting accessibility for reactions at the 4-position acetate group .
Industrial and Research Relevance
- This compound: Potential use in asymmetric catalysis (e.g., as a chiral aldehyde precursor) or polymer cross-linking agents. Limited commercial data suggest niche research applications.
- 4-(2-Aminoethyl)pyridine: Widely used in synthesizing bioactive molecules and metal catalysts. Georganics markets this compound for scalable research and production .
- Piperidinyl Esters : These derivatives are patented for applications in stabilizers or antioxidants, leveraging their hindered amine structure to scavenge free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
